molecular formula C15H20N4O2S2 B6435717 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549040-65-3

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No.: B6435717
CAS No.: 2549040-65-3
M. Wt: 352.5 g/mol
InChI Key: OFOXPYHWBHKBFY-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine scaffold substituted with a 3-methyl-1,2,4-thiadiazole moiety. This compound’s structural complexity arises from the integration of a sulfonamide group, a nitrogen-rich heterocyclic system (thiadiazole), and a pyrrolidine ring. The compound’s stereoelectronic profile, influenced by the sulfur atom in the thiadiazole ring and the sulfonamide’s polar nature, may enhance interactions with biological targets such as kinases or proteases.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-12-16-15(22-17-12)19-9-8-14(10-19)18(2)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXPYHWBHKBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The thiadiazole ring in the target compound distinguishes it from structurally related oxadiazole derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol-based compounds). Key differences include:

  • Electronegativity : The sulfur atom in thiadiazole is less electronegative than oxygen in oxadiazole, altering electron distribution and hydrogen-bonding capacity.
  • Lipophilicity : Thiadiazole’s sulfur may increase logP values compared to oxadiazoles, influencing membrane permeability .

Pyrrolidine vs. Pyrazole Scaffolds

The pyrrolidine ring in the target compound contrasts with pyrazole-containing analogs (e.g., compounds 5a–5m in ):

  • Steric Effects : The 3-methyl-thiadiazole substituent on pyrrolidine may introduce steric hindrance absent in pyrazole-based systems.

Pharmacological Activity and Comparative Efficacy

Property Target Compound Oxadiazole-Pyrazole Analogs (e.g., 5a–5m)
Molecular Weight (g/mol) ~395 (estimated) ~280–350 (reported for similar derivatives)
logP ~2.8 (predicted) ~1.5–2.2 (oxadiazole derivatives)
Solubility (aq.) Moderate (sulfonamide-enhanced) High (oxadiazole’s polarity)
Enzyme Inhibition Potential kinase inhibition Known for antimicrobial activity

The target compound’s higher lipophilicity (logP ~2.8) may favor blood-brain barrier penetration, making it a candidate for central nervous system targets. In contrast, oxadiazole derivatives with lower logP values may exhibit superior aqueous solubility, advantageous for intravenous formulations .

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